Octan-4-YL(phenyl)phosphinic acid
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Overview
Description
Octan-4-yl(phenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group bonded to an octan-4-yl and a phenyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of octan-4-yl(phenyl)phosphinic acid can be achieved through several methods. One common approach involves the Pd-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles . Another method includes the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a wide range of electrophiles . Industrial production methods often utilize copper-catalyzed P-arylation of organophosphorus compounds containing P-H, using commercially available and inexpensive ligands such as proline and pipecolinic acid .
Chemical Reactions Analysis
Octan-4-yl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphinic acid group is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, lithium hexamethyldisilazide (LHMDS), and copper catalysts.
Scientific Research Applications
Octan-4-yl(phenyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Mechanism of Action
The mechanism of action of octan-4-yl(phenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows it to inhibit enzymes or modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Octan-4-yl(phenyl)phosphinic acid can be compared with other similar compounds, such as:
Phosphonic acids: These compounds contain a phosphonic acid group instead of a phosphinic acid group.
Phosphonates: These compounds are esters of phosphonic acids and are used as intermediates in the synthesis of other organophosphorus compounds.
Phosphine oxides: These compounds are oxidation products of phosphines and are used as ligands in coordination chemistry. The uniqueness of this compound lies in its specific structure, which combines the properties of both the octan-4-yl and phenyl groups, making it suitable for a wide range of applications.
Properties
CAS No. |
64266-09-7 |
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Molecular Formula |
C14H23O2P |
Molecular Weight |
254.30 g/mol |
IUPAC Name |
octan-4-yl(phenyl)phosphinic acid |
InChI |
InChI=1S/C14H23O2P/c1-3-5-10-13(9-4-2)17(15,16)14-11-7-6-8-12-14/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,15,16) |
InChI Key |
PMCVLXWMXXDCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)P(=O)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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